Product packaging for 5-Benzyl-4-chloro-1-benzothiepine(Cat. No.:CAS No. 66769-02-6)

5-Benzyl-4-chloro-1-benzothiepine

Cat. No.: B14460961
CAS No.: 66769-02-6
M. Wt: 284.8 g/mol
InChI Key: XPPATKVUVXEMGO-UHFFFAOYSA-N
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Description

5-Benzyl-4-chloro-1-benzothiepine is a synthetic chemical compound based on the 1-benzothiepine scaffold, a structure of significant interest in medicinal chemistry research . Benzothiepines and the closely related benzothiazepines are recognized as privileged scaffolds in drug discovery due to their wide spectrum of pharmacological activities . Researchers investigate these cores for developing novel therapeutics; for instance, 1,5-benzothiazepine derivatives are well-known for their application as cardiovascular agents, CNS modulators, and anticancer agents . The specific substitutions on the core structure, such as the benzyl and chloro groups in this compound, are typically explored to modulate the molecule's biological activity, selectivity, and physicochemical properties. This makes this compound a valuable chemical tool for researchers in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a synthetic intermediate for further chemical transformation. The precise mechanism of action and specific research applications for this derivative are areas of active investigation, building upon the established importance of its structural family. This product is provided for research purposes as a high-purity compound to support these scientific explorations. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13ClS B14460961 5-Benzyl-4-chloro-1-benzothiepine CAS No. 66769-02-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66769-02-6

Molecular Formula

C17H13ClS

Molecular Weight

284.8 g/mol

IUPAC Name

5-benzyl-4-chloro-1-benzothiepine

InChI

InChI=1S/C17H13ClS/c18-16-10-11-19-17-9-5-4-8-14(17)15(16)12-13-6-2-1-3-7-13/h1-11H,12H2

InChI Key

XPPATKVUVXEMGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CSC3=CC=CC=C32)Cl

Origin of Product

United States

Comprehensive Analysis of Synthetic Methodologies for 1 Benzothiepines and Analogs

Established Synthetic Pathways for Benzothiepine Ring Systems

The construction of the benzothiepine core can be achieved through various synthetic strategies, each with its own advantages and limitations. These methods often involve the formation of the seven-membered ring through cyclization reactions.

Cyclization Reactions for Benzothiepine Core Formation

Cyclization reactions are fundamental to the synthesis of benzothiepines, involving the formation of one or more rings from an acyclic precursor. Several distinct approaches have been developed to achieve this transformation.

The condensation reaction between 2-aminothiophenols and α,β-unsaturated carbonyl compounds represents a common strategy for the synthesis of benzothiazole (B30560) derivatives, which can be precursors to or analogs of benzothiepines. nih.govmdpi.com This reaction typically proceeds through the formation of an imine or enamine intermediate, followed by an intramolecular cyclization. nih.govmdpi.com The nature of the substituents on both the 2-aminothiophenol (B119425) and the α,β-unsaturated carbonyl compound can significantly influence the reaction's outcome and yield. nih.gov For instance, the presence of electron-donating or electron-withdrawing groups on the α,β-unsaturated aldehyde can affect the yield of the resulting benzothiazole derivatives. nih.gov Various catalysts and reaction conditions, including metal-free approaches using oxygen as an oxidant, have been employed to facilitate this transformation. nih.gov

While this method is more directly applied to the synthesis of five-membered benzothiazoles, modifications and further reactions of the resulting products could potentially lead to the seven-membered benzothiepine ring system. The initial adducts from the Michael addition of 2-aminothiophenol to an α,β-unsaturated system can, under specific conditions, undergo further transformations to yield larger heterocyclic rings. rsc.org

Table 1: Synthesis of 2-Substituted Benzothiazoles via Condensation of 2-Aminothiophenols
ReactantsCatalyst/ConditionsProductYieldReference
2-Aminothiophenols and α,β-unsaturated aldehydesAcetic acid, Thiophenols, Oxygen (oxidant)2-Thioalkyl benzothiazoles34-81% nih.gov
2-Aminothiophenol and p-benzaldehydesCu₂O, DMSO (oxidant), Room Temperaturep-Substituted 2-arylbenzothiazoles70-90% nih.gov
2-Aminothiophenol and KetonesExcess ketone (solvent), Reflux2-Substituted benzothiazoles39-95% mdpi.com
2-Aminothiophenols and Aryl methyl ketonesTsNBr₂, DMSO2-Acylbenzothiazoles- mdpi.com

Intramolecular Friedel-Crafts reactions are a powerful tool for the synthesis of various cyclic compounds, including those containing a benzothiepine core. masterorganicchemistry.com This method involves the cyclization of a suitable precursor containing an aromatic ring and a tethered electrophilic group, such as an acyl or alkyl halide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a Brønsted acid. masterorganicchemistry.comresearchgate.net The reaction proceeds through the generation of a carbocation intermediate which then attacks the aromatic ring to form the new ring system. beilstein-journals.org

The success of intramolecular Friedel-Crafts cyclization is often dependent on the length of the tether connecting the electrophile to the aromatic ring, with the formation of five, six, and seven-membered rings being well-documented. masterorganicchemistry.com For the synthesis of benzothiepines, a precursor containing a phenylthio group attached to a side chain with a suitable leaving group or a group that can generate a carbocation is required. The cyclization of such precursors can lead to the formation of the seven-membered thiepine (B12651377) ring fused to the benzene (B151609) ring. acs.org Various Lewis acids, including indium(III) salts, have been shown to be effective catalysts for this type of transformation, even with deactivated aromatic rings. nih.gov

Table 2: Examples of Intramolecular Friedel-Crafts Cyclization
Starting MaterialCatalyst/ConditionsProductRing SizeReference
4-Phenyl-1-butanolPhosphoric acidTetralin6 masterorganicchemistry.com
3-(2-Vinylphenyl)propanalBF₃·Et₂O5-Aryltetrahydro-5H-benzo wikipedia.organnulen-7-ol7 beilstein-journals.org
Morita-Baylis-Hillman adductsChiral (salen)Cr(III)/BF₃·OEt₂2-Substituted-1H-indenes5 beilstein-journals.org
Allylic bromides and arenesInCl₃Polycyclic aromatic hydrocarbonsVarious nih.gov

Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the synthesis of a wide variety of carbo- and heterocyclic rings, including dibenzoheteropines which are structurally related to benzothiepines. wikipedia.orgnih.govacs.org This reaction involves the intramolecular metathesis of a diene substrate in the presence of a metal catalyst, typically a ruthenium-based complex like the Grubbs or Hoveyda-Grubbs catalysts, to form a cyclic alkene and a volatile byproduct such as ethylene. wikipedia.orgnih.govacs.org

The synthesis of dibenzo[b,f]thiepines, which are dibenzo analogs of benzothiepines, can be achieved through RCM of appropriate heteroatom-tethered dienes. nih.govacs.org This strategy has been successfully applied to the synthesis of various dibenzoheteropines containing elements from groups 13-16 of the periodic table. nih.govacs.org The second-generation Hoveyda-Grubbs catalyst has shown excellent activity in these transformations, leading to high yields of the desired products. nih.govacs.org A two-step protocol involving Ullmann-type coupling followed by RCM has also been reported for the efficient synthesis of dibenzo[b,f]oxepin scaffolds, a strategy that could be adapted for the synthesis of their sulfur-containing counterparts. researchgate.netresearchgate.net

Table 3: Ring-Closing Metathesis for Dibenzoheteropine Synthesis
SubstrateCatalystProductYieldReference
Bis(2-vinylphenyl)silanesSecond-generation Hoveyda-Grubbs catalystDibenzo[b,f]silepinesExcellent nih.govacs.orgacs.org
N,N-Bis(2-vinylphenyl)methylamineSecond-generation Grubbs-Hoveyda catalyst5-Methyldibenzo[b,f]azepine95% acs.org
Diene from Ullmann couplingGrubbs' second-generation catalystDibenzo[b,f]oxepinHigh researchgate.net

Palladium/norbornene cooperative catalysis, also known as the Catellani reaction, is a powerful strategy for the synthesis of polysubstituted arenes. nih.govsci-hub.catepfl.ch This methodology allows for the simultaneous functionalization of both the ortho and ipso positions of an aryl halide. nih.gov The reaction involves a palladium catalyst and a norbornene mediator, which work in concert to achieve sequential C-H bond activation and cross-coupling reactions. nih.govsci-hub.cat

This catalytic system has been utilized to construct a variety of fused ring systems. sci-hub.cat While a direct synthesis of "5-Benzyl-4-chloro-1-benzothiepine" using this method is not explicitly detailed in the provided context, the principles of the Catellani reaction suggest its potential applicability. For instance, an aryl iodide could undergo ortho-C–H amination followed by an intramolecular Heck cascade to form N-containing bridged scaffolds, a strategy that could potentially be adapted for the synthesis of sulfur-containing heterocycles. sci-hub.catresearchgate.net The versatility of this method in forming various C-C and C-heteroatom bonds makes it a promising avenue for the construction of complex benzothiepine analogs. researchgate.net

Table 4: Applications of Palladium/Norbornene Cooperative Catalysis
ReactantsProductKey TransformationReference
Aryl iodides and functionalized amination reagentsHexahydro-2,6-methano-1-benzazocineortho-C–H amination and intramolecular Heck cascade sci-hub.cat
Aryl iodides and alkylating reagentsTetrahydronaphthalenes and indanesCatellani-type C-H activation and redox-relay Heck reaction researchgate.net
IodopyrrolesRhazinal precursorChemoselective Catellani reaction researchgate.net

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. mdpi.comnih.gov These reactions are highly valued in medicinal and organic chemistry for their ability to rapidly generate libraries of structurally diverse compounds. mdpi.com

While a specific MCR for the direct synthesis of "this compound" is not described, the principles of MCRs can be applied to the synthesis of related heterocyclic systems. For example, MCRs have been used to synthesize various diazepine (B8756704) derivatives. nih.gov A three-component condensation of 2-aminothiophenols, α,β-unsaturated aldehydes, and thiophenols has been developed to afford 2-thioalkyl benzothiazoles in a one-pot fashion. nih.gov This demonstrates the potential of MCRs to assemble the core structures that could be further elaborated into benzothiepines. The development of a novel MCR for the direct construction of the benzothiepine ring system would be a significant advancement in the field.

Table 5: Examples of One-Pot Multicomponent Reactions
ReactantsProductCatalyst/ConditionsReference
Cyclic diketones, aldehydes, naphtholsBenzoxanthenones1,4-diazabicyclo[2.2.2]octane on Amberlyst-15 mdpi.com
Aldehydes, amines, nitroalkanesβ-NitroaminesAmberlyst A-21 supported CuI nih.gov
o-Nitrobenzoic N-allylamides1,4-Benzodiazepine-5-onesMolybdenyl acetylacetonate (B107027) and copper(II) trifluoromethanesulfonate nih.gov

Cyclization of Aromatic Sulfone Aldehyde Intermediates

The intramolecular cyclization of intermediates bearing both an aromatic sulfone and an aldehyde functionality represents a potential, albeit not widely documented, pathway to 1-benzothiepine derivatives. A conceptually related strategy involves the intramolecular Prins/Friedel–Crafts cyclization. In this type of reaction, an aldehyde can react with a tethered alkene under the influence of a Lewis acid to form a carbocation, which is then trapped by an intramolecular Friedel-Crafts alkylation to form a cyclic product. For instance, the cyclization of 2-(2-vinylphenyl)acetaldehydes has been shown to produce tetralin derivatives through a cascade reaction initiated by a Prins cyclization. beilstein-journals.org This principle could be hypothetically extended to sulfur-containing systems, where an appropriately positioned aldehyde and a sulfone-activated moiety could undergo cyclization.

Another related intramolecular cyclization approach that has been successfully employed is the dehydrogenative C-S bond formation. For example, a 1,3-benzothiazepine derivative has been synthesized from a diphenylphosphoryl thioamide and a fluoro-hydroxyl(phenyl)iodotosylate at room temperature, affording a high yield of the cyclized product. nih.gov This highlights the potential of intramolecular cyclization strategies in the synthesis of sulfur-containing seven-membered rings.

Rongalite-Mediated Double Sulfination and Condensation Reactions

A noteworthy and efficient one-pot, two-step synthesis of diaroyl benzothiepine-1,1-dioxides has been developed utilizing Rongalite (sodium hydroxymethanesulfinate). rsc.org This method involves the Rongalite-mediated double sulfination of α-bromoacetophenones, followed by a double condensation of the resulting 1,3-diaroyl sulfones with o-phthalaldehydes. rsc.org This (1C + 1C + 1S + 4C) annulation process allows for the construction of the seven-membered ring system through the formation of two carbon-sulfur bonds and two carbon-carbon double bonds under mild conditions. rsc.org

The reaction is typically carried out in a solvent such as dimethyl sulfoxide (B87167) (DMSO). The scope of the reaction has been explored with various substituted α-bromoacetophenones and o-phthalaldehydes, demonstrating its versatility in producing a range of benzothiepine-1,1-dioxide derivatives. rsc.org

Table 1: Rongalite-Mediated Synthesis of Diaroyl Benzothiepine-1,1-dioxides

Entry α-Bromoacetophenone o-Phthalaldehyde Product Yield (%)
1 4-Methyl-α-bromoacetophenone o-Phthalaldehyde 2,4-Bis(4-methylbenzoyl)-1,5-dihydro-benzo[f] nih.govthiepine 1,1-dioxide 85
2 4-Methoxy-α-bromoacetophenone o-Phthalaldehyde 2,4-Bis(4-methoxybenzoyl)-1,5-dihydro-benzo[f] nih.govthiepine 1,1-dioxide 82
3 4-Chloro-α-bromoacetophenone o-Phthalaldehyde 2,4-Bis(4-chlorobenzoyl)-1,5-dihydro-benzo[f] nih.govthiepine 1,1-dioxide 88

Data sourced from a study on the one-pot synthesis of diaroyl benzothiepine-1,1-dioxides. rsc.org

Advanced and Green Chemistry Approaches in Benzothiepine Synthesis

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methods. This has led to the exploration of advanced techniques such as microwave-assisted synthesis and solvent-free reactions, as well as the development of novel catalysts.

Microwave-Assisted Synthetic Protocols for Benzothiepine Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of various heterocyclic compounds. The application of microwave irradiation has been successfully demonstrated in the synthesis of benzothiaoxazepine-1,1-dioxides, which are structurally related to 1-benzothiepines. nih.gov A microwave-assisted, intermolecular SNAr protocol was developed for the diversification of benzothiaoxazepine-1,1-dioxide scaffolds. nih.gov This method allowed for the rapid synthesis of a large library of compounds by reacting the scaffold with various secondary amines and amino alcohols. nih.gov

Optimization of the reaction conditions, including base, solvent, temperature, and reaction time, revealed that using 5 equivalents of an amino alcohol at 150 °C for 50 minutes under microwave irradiation provided the desired product in high yield. nih.gov The addition of a catalytic amount of DBU was found to further improve the yield and reproducibility. nih.gov Similar microwave-assisted protocols have been employed for the synthesis of other related heterocyclic systems, such as hydantoins and benzotriazole (B28993) derivatives, highlighting the broad applicability of this technology. nih.gov A catalyst-free, microwave-assisted intramolecular azide-alkyne cycloaddition has also been developed for the synthesis of 1,2,3-triazolobenzodiazepinones. beilstein-journals.org

Table 2: Microwave-Assisted Synthesis of a Benzothiaoxazepine-1,1-dioxide Derivative

Reactants Base Solvent Temperature (°C) Time (min) Yield (%)
Benzothiaoxazepine-1,1-dioxide + Amino alcohol None N/A 150 30 56

Data sourced from a study on the microwave-assisted synthesis of amino-benzothiaoxazepine-1,1-dioxides. nih.gov

Solvent-Free Reaction Conditions for Enhanced Efficiency

The use of solvent-free reaction conditions, or solid-state reactions, offers significant environmental and economic advantages, including reduced waste, lower costs, and often, enhanced reaction rates and yields. cmu.edu This approach has been successfully applied to the synthesis of various heterocyclic compounds. For instance, the one-pot synthesis of benzo[e]1,4-oxathiepin-5-ones has been achieved under solvent-free conditions. nih.gov This process involves the self-promoted thiolysis of 1,2-epoxides by thiosalicylic acid, followed by thermally induced lactonization. nih.gov The absence of a catalyst and solvent makes this procedure highly atom-economical and environmentally benign. nih.gov

Similarly, the synthesis of benzo-[b]-1,4-diazepines has been accomplished in excellent yields under solvent-free conditions using sulfamic acid as a reusable catalyst. researchgate.net The condensation of o-phenylenediamine (B120857) with α,β-unsaturated carbonyl compounds proceeds efficiently without the need for a solvent. researchgate.net Furthermore, solvent-free syntheses of 1,5-benzodiazepines have been reported using various catalysts, including metal-organic frameworks, under microwave irradiation. nih.gov These examples demonstrate the potential of solvent-free conditions for the efficient and green synthesis of heterocyclic scaffolds related to 1-benzothiepines.

Development and Application of Novel Catalysts for Benzothiepine Synthesis

The development of novel and efficient catalysts is crucial for advancing synthetic methodologies. In the context of benzothiazepine (B8601423) and related heterocyclic synthesis, several innovative catalytic systems have been reported. For the synthesis of 1,5-benzothiazepine (B1259763) derivatives, H-ferrierite zeolite has been employed as a catalyst in a solvent-free system, leading to high purity and good yields of the products. nih.gov

Sulfamic acid has been demonstrated as an effective and reusable catalyst for the solvent-free synthesis of benzo-[b]-1,4-diazepines. researchgate.net More recently, metal-organic frameworks (MOFs), such as MIL-101(Cr), have been utilized to promote the synthesis of 1,5-benzodiazepines from o-phenylenediamine and acetophenones under solvent-free conditions, affording high yields in short reaction times. nih.gov Additionally, a magnetic nanocatalyst, CoFe2O4@SiO2@NH-NH2-PCuW, has been developed for the one-pot synthesis of 1,5-benzodiazepines under solvent-free conditions, showcasing the potential of advanced catalytic materials. nih.gov While these catalysts have been primarily applied to the synthesis of benzothiazepines and benzodiazepines, their application could be extended to the synthesis of 1-benzothiepine derivatives, offering pathways for more efficient and selective transformations. Catalyst-free systems for the synthesis of novel 1,5-benzodiazepines have also been developed, further expanding the toolbox for the construction of these heterocyclic systems. nih.govrsc.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
1-Benzothiepine
Diaroyl benzothiepine-1,1-dioxides
α-Bromoacetophenones
1,3-Diaroyl sulfones
o-Phthalaldehydes
Benzothiepine-1,1-dioxide
Diphenylphosphoryl thioamide
Fluoro-hydroxyl(phenyl)iodotosylate
1,3-Benzothiazepine
Rongalite (sodium hydroxymethanesulfinate)
2,4-Bis(4-methylbenzoyl)-1,5-dihydro-benzo[f] nih.govthiepine 1,1-dioxide
2,4-Bis(4-methoxybenzoyl)-1,5-dihydro-benzo[f] nih.govthiepine 1,1-dioxide
2,4-Bis(4-chlorobenzoyl)-1,5-dihydro-benzo[f] nih.govthiepine 1,1-dioxide
7,8-Dichloro-2,4-dibenzoyl-1,5-dihydro-benzo[f] nih.govthiepine 1,1-dioxide
Benzothiaoxazepine-1,1-dioxides
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
Hydantoins
Benzotriazole
1,2,3-Triazolobenzodiazepinones
Benzo[e]1,4-oxathiepin-5-ones
Thiosalicylic acid
1,2-Epoxides
Benzo-[b]-1,4-diazepines
Sulfamic acid
o-Phenylenediamine
α,β-Unsaturated carbonyl compounds
1,5-Benzodiazepines
H-ferrierite zeolite
MIL-101(Cr)
Acetophenones
CoFe2O4@SiO2@NH-NH2-PCuW

Specific Methodologies for the Construction of Substituted 1-Benzothiepine Scaffolds

The synthesis of substituted 1-benzothiepine scaffolds, such as this compound, requires strategic approaches for the introduction of various functional groups and the construction of the seven-membered thiepine ring. These methods often involve multi-step sequences starting from readily available precursors.

Precursor Synthesis and Strategic Functional Group Introduction

The construction of the this compound core necessitates the careful assembly of a precursor molecule containing the key functionalities required for the final ring-closing step. A plausible retrosynthetic analysis suggests that the 1-benzothiepine ring can be formed via an intramolecular cyclization. A common and effective strategy for the synthesis of related 1,5-benzothiazepines involves the reaction of a 2-aminothiophenol with an α,β-unsaturated carbonyl compound, often a chalcone. researchgate.netmdpi.com This general approach can be adapted for the synthesis of 1-benzothiepines.

A key challenge is the specific introduction of the chloro group at the 4-position and the benzyl (B1604629) group at the 5-position. One potential strategy involves the synthesis of a specialized β-dicarbonyl compound or a related precursor that already contains the benzyl group. This precursor can then be reacted with a sulfur nucleophile, followed by cyclization and chlorination.

Hypothetical Synthetic Pathway:

A potential synthetic route could commence with the synthesis of a β-keto ester bearing a benzyl group at the α-position. This can be achieved through the alkylation of a β-keto ester, such as ethyl acetoacetate, with benzyl bromide in the presence of a suitable base. The resulting α-benzyl-β-keto ester serves as a crucial intermediate.

This intermediate can then be subjected to a reaction with a sulfur source, for instance, by creating a thioketal, which can then be used to form the thiepine ring. An alternative approach involves the synthesis of a diketone that can undergo a selective reaction to introduce the sulfur atom.

The introduction of the chlorine atom at the 4-position could potentially be achieved through the treatment of a 1-benzothiepin-4-one intermediate with a chlorinating agent like phosphorus oxychloride or thionyl chloride. The synthesis of such keto-precursors is a key step. For instance, the intramolecular Friedel-Crafts cyclization of a suitably substituted acid chloride has been used to construct cyclic ketones. nih.gov

A plausible sequence of reactions is outlined in the table below:

StepReactionReagents and ConditionsIntermediate/Product
1AlkylationEthyl acetoacetate, Benzyl bromide, NaOEt/EtOHEthyl 2-benzyl-3-oxobutanoate
2Knorr Pyrrole Synthesis AdaptationEthyl 2-benzyl-3-oxobutanoate, Thioamide or related sulfur nucleophileSubstituted Thiophene derivative
3Ring Expansion/RearrangementNot specified in literature for this exact product1-Benzothiepin-4-one precursor
4Chlorination1-Benzothiepin-4-one precursor, POCl₃ or SOCl₂4-chloro-1-benzothiepine derivative
5Benzyl Group Introduction (alternative)4-chloro-1-benzothiepine, Benzylating agent under specific conditionsThis compound

It is important to note that while general strategies for benzothiazepine and benzothiepine synthesis exist, the specific synthesis of this compound is not explicitly detailed in the provided search results. The proposed pathway is a logical construction based on established synthetic methodologies for related heterocyclic systems.

Considerations for Stereoselective Synthesis of Chiral Benzothiepine Derivatives

The this compound molecule contains two potential stereocenters at the C4 and C5 positions. Therefore, the synthesis can lead to the formation of multiple stereoisomers. The control of stereochemistry is a critical aspect, particularly for applications in medicinal chemistry where different enantiomers or diastereomers can exhibit distinct biological activities.

The stereoselective synthesis of chiral benzothiepine derivatives is an area of active research. One of the key strategies to achieve stereocontrol is through the use of chiral auxiliaries or catalysts. While specific methods for the target molecule are not available, general principles of asymmetric synthesis can be applied.

Strategies for Stereoselective Synthesis:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials derived from natural sources to introduce the desired stereochemistry. For the synthesis of the target molecule, a chiral precursor containing the benzyl group with a defined stereocenter could be employed.

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in a key bond-forming reaction is a powerful tool. For instance, a chiral Lewis acid could be used to catalyze the cyclization step, leading to the preferential formation of one enantiomer.

Substrate-Controlled Diastereoselective Synthesis: If one stereocenter is already present in the precursor molecule, it can direct the formation of the second stereocenter in a diastereoselective manner. For example, if a chiral center is established at the C5 position (bearing the benzyl group), it could influence the stereochemical outcome of the introduction of the chlorine atom at C4.

The following table summarizes potential approaches for the stereoselective synthesis of chiral benzothiepine derivatives:

ApproachDescriptionKey Considerations
Chiral Auxiliary A chiral molecule is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. It is later removed.Selection of an effective and easily removable auxiliary.
Asymmetric Hydrogenation In a related system, asymmetric hydrogenation of unsaturated cyclic NH lactams has been used to synthesize chiral 1,5-benzothiazepines with high enantiomeric excess.Requires a suitable unsaturated precursor to the benzothiepine ring.
Resolution of Racemates A racemic mixture of the final compound or a key intermediate can be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.Can be less efficient than asymmetric synthesis, with a maximum theoretical yield of 50% for the desired enantiomer.

The development of a stereoselective synthesis for this compound would likely require significant methodological development, drawing upon established principles of asymmetric synthesis and the known reactivity of related heterocyclic systems.

Chemical Reactivity and Derivatization Strategies for Benzothiepine Systems

Functionalization of the Benzothiepine Core Structure

The chemical behavior of 5-Benzyl-4-chloro-1-benzothiepine is dictated by the interplay of its constituent parts: the aromatic ring, the thiepine (B12651377) ring with its vinyl sulfide-like moiety, and the chloro and benzyl (B1604629) substituents. These features provide multiple avenues for selective functionalization.

Electrophilic and Nucleophilic Substitution Reactions on the Benzothiepine Ring

The benzothiepine ring system can undergo both electrophilic and nucleophilic substitution reactions, primarily on the fused benzene (B151609) ring. The outcome of these reactions is heavily influenced by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (SEAr): In electrophilic aromatic substitution, an electrophile replaces an atom (typically hydrogen) on the aromatic ring. wikipedia.orgbyjus.com The reaction generally proceeds through a three-step mechanism: generation of a strong electrophile, attack by the electron-rich aromatic ring to form a resonance-stabilized carbocation (an arenium ion), and subsequent deprotonation to restore aromaticity. byjus.comlibretexts.org

For the benzene portion of the benzothiepine core, the reactivity and regioselectivity are controlled by the combined electronic effects of the fused sulfur-containing ring and any substituents. The thioether linkage of the thiepine ring acts as an activating group and an ortho, para-director due to the ability of sulfur's lone pairs to donate electron density through resonance. libretexts.org However, in this compound, the chloro and benzyl groups on the other part of the molecule primarily influence the thiepine ring itself, while the fused benzene ring's reactivity is governed by the annulated sulfur ring. Common electrophilic substitution reactions include:

Halogenation: Introducing a halogen (e.g., Br, Cl) using reagents like Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). wikipedia.orgmasterorganicchemistry.com

Nitration: Reaction with a mixture of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺) as the electrophile. wikipedia.orgbyjus.com

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H). wikipedia.org

Friedel-Crafts Reactions: Alkylation or acylation of the ring using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. wikipedia.orglibretexts.org

Substituents that donate electrons activate the ring, making it more nucleophilic and speeding up the reaction, whereas electron-withdrawing groups deactivate the ring. libretexts.orglibretexts.org

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings, especially when rendered electron-poor by withdrawing groups, can be attacked by nucleophiles to replace a suitable leaving group. masterorganicchemistry.comwikipedia.org The most common mechanism is the SₙAr pathway, which involves the addition of a nucleophile to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. wikipedia.orgmasterorganicchemistry.com For this reaction to proceed, a strong electron-withdrawing group must typically be positioned ortho or para to the leaving group to stabilize the anionic intermediate. masterorganicchemistry.comwikipedia.orgyoutube.com

In the context of this compound, the chloro group at the 4-position is on the thiepine ring and is attached to a vinylic carbon. Its replacement via nucleophilic substitution would not follow a typical SₙAr mechanism on the benzene ring. However, the chlorine atom can potentially be displaced by strong nucleophiles. Another potential, though less common, pathway for nucleophilic substitution on aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. masterorganicchemistry.comchemistrysteps.com This typically requires a very strong base, such as sodium amide (NaNH₂). youtube.comchemistrysteps.com

Oxidative Transformations at the Sulfur Atom (e.g., to Sulfoxides and Sulfones)

The sulfur atom in the thiepine ring is a key site for functionalization via oxidation. As a thioether, it can be readily oxidized to a sulfoxide (B87167) and further to a sulfone. acsgcipr.org These transformations significantly alter the geometry and electronic properties of the benzothiepine core, which can have a profound impact on biological activity. For instance, the oxidation of a related 1-benzothiepine core to the corresponding 1,1-dioxide (a sulfone) was a key step in developing potent CCR5 antagonists. nih.gov

The oxidation is typically achieved using common oxidizing agents:

Hydrogen Peroxide (H₂O₂): A green and readily available oxidant. The reaction can be catalyzed by various systems to control selectivity. researchgate.netorganic-chemistry.orgmdpi.com

Peroxy Acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are effective for this transformation.

Other Oxidants: Other reagents, including potassium permanganate (B83412) and Selectfluor, have also been employed for the oxidation of sulfides. organic-chemistry.org

Selective oxidation to the sulfoxide level can be challenging, as over-oxidation to the sulfone is often thermodynamically favored. researchgate.net Careful control of reaction conditions, such as stoichiometry, temperature, and the choice of catalyst, is crucial to maximize the yield of the desired sulfoxide. acsgcipr.orgmdpi.com Conversely, stronger conditions or an excess of the oxidant can be used to ensure complete conversion to the sulfone. organic-chemistry.org

Directed Modification of Peripheral Substituents, including Benzyl and Chloro Groups

The benzyl and chloro groups on the 5- and 4-positions, respectively, offer additional handles for derivatization.

Modification of the Chloro Group: The chlorine atom at the C-4 position is a potential leaving group for nucleophilic substitution reactions. Its replacement by various nucleophiles (e.g., amines, alkoxides, thiols) would lead to a diverse array of analogues. The reactivity of this vinylic chloride would depend on the specific reaction conditions and the nature of the nucleophile employed.

Modification of the Benzyl Group: The benzyl substituent at C-5 can be modified in several ways:

Benzylic Position Reactivity: The methylene (B1212753) (-CH₂-) bridge is a benzylic position, making it susceptible to radical reactions, such as benzylic bromination using N-bromosuccinimide (NBS). libretexts.org The resulting benzylic halide is a versatile intermediate for introducing other functional groups via substitution.

Aromatic Ring Substitution: The phenyl ring of the benzyl group can itself undergo electrophilic aromatic substitution reactions, allowing for the introduction of substituents onto this peripheral ring.

Derivatization via Functional Handles: If the benzyl group itself contains functional handles (e.g., a hydroxyl or amino group, as seen in related synthetic strategies nih.gov), these can be used for further derivatization. For example, studies on other heterocyclic systems have shown the synthesis and subsequent reaction of derivatives containing a 4-chlorobenzyl moiety. ekb.eg

Synthesis of Complex Benzothiepine Derivatives

Building upon the fundamental reactivity of the benzothiepine core, more complex, multi-cyclic systems can be constructed. These advanced derivatization strategies aim to explore a wider chemical space and generate novel molecular frameworks.

Formation of Spiro-Fused Benzothiepine Systems

Spirocyclic compounds, where two rings share a single atom, often exhibit unique three-dimensional structures that are of great interest in drug design. The synthesis of spiro-fused benzothiepine systems can be envisioned through several routes. One established method for a related system involved the reaction of benzothieno[2,3-c]pyridines with dimethyl acetylene (B1199291) dicarboxylate to furnish spiro[benzothieno-3,4'-pyridines]. researchgate.net Analogous strategies could potentially be applied to benzothiepine precursors.

General approaches to spirocyclization often involve intramolecular reactions where a tethered nucleophile attacks a suitable electrophilic center on the benzothiepine ring or vice-versa. For instance, a precursor with a side chain at the C-5 position could be designed to cyclize onto the C-4 position, displacing the chloro group and forming a spiro center at C-5. The synthesis of other spiroheterocycles has been achieved through methods like the metalation of an N-substituted benzamide (B126) followed by reaction with a cyclic ketone, which could be adapted for benzothiepine systems. nih.gov

Design and Synthesis of Fused Polycyclic Architectures Incorporating Benzothiepine Units

Fusing additional rings onto the benzothiepine framework creates rigid, polycyclic architectures that can precisely orient substituents for interaction with biological targets. The synthesis of such systems often relies on cyclization and cycloaddition reactions.

Strategies for synthesizing fused systems are well-documented for related heterocycles like benzothiazepines. nih.govijsrp.orgnih.gov These often involve the condensation of a bifunctional precursor. For example, the reaction between 2-aminothiophenol (B119425) and various carbonyl compounds is a common route to 1,5-benzothiazepines. ijsrp.orgnih.gov An analogous approach for benzothiepines might involve reacting a suitable thiophenol derivative with a seven-membered ring precursor or using an intramolecular cyclization strategy on a suitably substituted acyclic chain.

Furthermore, cycloaddition reactions, such as the Diels-Alder reaction, could be employed if the thiepine ring can be induced to act as a diene. The reaction of arynes (like benzyne) with various trapping agents to form fused rings is another powerful tool in synthetic chemistry that could be explored. masterorganicchemistry.com

Elucidation of Structure-Reactivity Relationships in Benzothiepine Derivatization

The chemical behavior of this compound is primarily dictated by the interplay of its constituent parts: the electron-rich benzene ring, the sulfur-containing seven-membered ring, the reactive chloro substituent at the vinylic 4-position, and the benzyl group at the 5-position. Understanding how these components influence the molecule's reactivity is crucial for designing effective derivatization strategies.

The chloro atom at the 4-position is a key site for functionalization. Its reactivity is influenced by the electronic effects of the fused benzene ring and the sulfur atom in the thiepine ring. This position is susceptible to a variety of transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The 4-chloro group can be displaced by a range of nucleophiles. The success of these reactions is contingent on the nucleophilicity of the attacking species and the reaction conditions. For instance, the reaction with amines can lead to the formation of 4-amino-1-benzothiepine derivatives. The general principle of SNAr involves the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (in this case, chlorine), followed by the elimination of the chloride ion. The presence of the sulfur atom and the fused benzene ring can influence the stability of the intermediate Meisenheimer-like complex, thereby affecting the reaction rate.

Palladium-Catalyzed Cross-Coupling Reactions: The 4-chloro position is also an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions typically involve an oxidative addition of the aryl chloride to a palladium(0) complex, followed by transmetalation with a coupling partner and reductive elimination to yield the final product and regenerate the catalyst.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the 4-chloro-1-benzothiepine with an organoboron reagent, such as a boronic acid or ester. wikipedia.org This strategy is widely used to introduce new aryl or alkyl groups at the 4-position. The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org

Heck-Mizoroki Reaction: This coupling method enables the formation of a new carbon-carbon bond by reacting the 4-chloro-1-benzothiepine with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This reaction is particularly useful for introducing vinyl groups, which can be further functionalized.

The reactivity of the 5-benzyl group offers another avenue for derivatization. The methylene bridge of the benzyl group is a potential site for functionalization through various reactions.

Benzylic Bromination: The benzylic protons are susceptible to radical substitution. Reactions with reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator can introduce a bromine atom at the benzylic position. libretexts.org This benzylic bromide is then a versatile intermediate for subsequent nucleophilic substitution reactions.

Oxidation: The benzylic position can be oxidized to a carbonyl group using strong oxidizing agents such as potassium permanganate (KMnO₄). libretexts.orgyoutube.com This transformation provides access to ketone derivatives, which can then undergo a host of further reactions.

The interplay between the substituents and the benzothiepine core is critical. The electronic nature of the substituent at the 4-position can, in turn, influence the reactivity of the benzyl group and the aromatic ring, and vice versa. For example, the introduction of an electron-donating group at the 4-position may increase the electron density of the entire ring system, potentially affecting the ease of electrophilic substitution on the benzene ring.

The following tables summarize the key derivatization strategies for the 4-chloro and 5-benzyl positions of 1-benzothiepine systems, based on established chemical principles.

Table 1: Derivatization Strategies for the 4-Chloro Position

Reaction TypeReagents and ConditionsResulting Functional Group
Nucleophilic Aromatic SubstitutionAmines, BaseAmino
Suzuki-Miyaura CouplingR-B(OH)₂, Pd catalyst, BaseAryl, Alkyl
Heck-Mizoroki ReactionAlkene, Pd catalyst, BaseVinyl

Table 2: Derivatization Strategies for the 5-Benzyl Position

Reaction TypeReagents and ConditionsResulting Functional Group
Benzylic BrominationN-Bromosuccinimide (NBS), Radical InitiatorBromo
OxidationPotassium Permanganate (KMnO₄)Carbonyl (Ketone)

Advanced Spectroscopic and Analytical Characterization in Benzothiepine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for elucidating the complex structure of 5-benzyl-4-chloro-1-benzothiepine.

¹H NMR: This technique would be used to identify the number of different proton environments, their chemical shifts, and their coupling patterns. For instance, the aromatic protons on the benzothiepine ring system and the benzyl (B1604629) group would appear in distinct regions of the spectrum. rsc.orgchemicalbook.com The methylene (B1212753) protons of the benzyl group would likely appear as a singlet.

¹³C NMR: A ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts would help to distinguish between aromatic, olefinic, and aliphatic carbons. Quaternary carbons, such as the one bonded to the chlorine atom, would also be identified. rsc.org

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial to assemble the molecular structure. COSY would establish proton-proton correlations, while HSQC would link protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) would provide information about longer-range (2-3 bond) correlations, which is vital for connecting the benzyl group and the chloro-substituted benzothiepine core.

Due to the absence of published spectra for this compound, a representative data table cannot be generated.

High-Resolution Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound (C₁₇H₁₃ClS), which has a calculated molecular weight of approximately 284.80 g/mol . HRMS provides a highly accurate mass measurement, confirming the elemental composition.

Furthermore, fragmentation analysis through techniques like tandem mass spectrometry (MS/MS) would offer structural insights. Characteristic fragmentation patterns would be expected, such as the loss of the benzyl group (C₇H₇) or the chlorine atom. The resulting fragment ions would help to confirm the connectivity of the molecule. dea.govnist.gov

A data table of fragmentation patterns is not available due to a lack of experimental data.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy would identify the key functional groups present in the molecule. Specific vibrational frequencies would confirm the presence of:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=C stretching: For the aromatic and thiepine (B12651377) rings, appearing in the 1450-1600 cm⁻¹ region.

C-Cl stretching: Expected in the fingerprint region, generally between 600-800 cm⁻¹.

C-S stretching: Also found in the fingerprint region. nist.govchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique would provide information about the electronic transitions within the conjugated system of the benzothiepine core. The absorption maxima (λ_max) would be characteristic of the extent of conjugation in the molecule. mdpi.com

Specific absorption maxima and vibrational frequencies are not available in the reviewed literature.

Advanced Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Advanced chromatographic techniques are indispensable for assessing the purity of a synthesized compound and for separating it from byproducts or starting materials.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would likely be developed to assess the purity of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water would be a typical starting point. The retention time would be a key identifier for the compound under specific conditions. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique would be suitable for analyzing the purity of the compound, provided it is sufficiently volatile and thermally stable. The GC would provide a retention time, while the MS would give a mass spectrum of the eluting compound, confirming its identity. dea.gov

Theoretical and Computational Approaches in Benzothiepine Chemistry

Density Functional Theory (DFT) Studies on Reaction Mechanisms, Transition States, and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure of molecules. It is instrumental in elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states.

For a molecule like 5-Benzyl-4-chloro-1-benzothiepine, DFT can be employed to study its synthesis, which typically involves the formation of the seven-membered thiepine (B12651377) ring. Computational studies on the synthesis of related sulfur heterocycles, such as thiophenes and thiazoles, have demonstrated the utility of DFT in understanding these complex reactions. nih.govnih.gov For instance, DFT calculations can map out the potential energy surface of the reaction, identifying the most likely pathway and the associated energy barriers. researchgate.net

A hypothetical reaction for the formation of a benzothiepine ring might involve the cyclization of a precursor molecule. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can model this process. The calculations would identify the transition state for the ring-closing step, which is the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, providing a theoretical measure of the reaction rate. researchgate.net

Furthermore, DFT can be used to analyze the influence of the benzyl (B1604629) and chloro substituents on the reaction mechanism and energetics. These substituents can affect the electron distribution in the molecule, thereby influencing the stability of intermediates and transition states. For example, the electron-withdrawing nature of the chlorine atom and the steric bulk of the benzyl group would be expected to have a significant impact on the geometry and energy of the transition state.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Key Synthetic Step

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+25.3
Intermediate+5.2
Product-15.8
This table presents hypothetical energy values for a plausible ring-formation step in the synthesis of a benzothiepine derivative, illustrating the type of data obtained from DFT calculations.

Molecular Modeling and Conformation Analysis of Benzothiepine Structures

The seven-membered ring in benzothiepines is not planar and can adopt several different conformations. Molecular modeling techniques are essential for determining the preferred three-dimensional structure of this compound.

Conformational analysis can be performed using both molecular mechanics and quantum mechanical methods. A systematic search of the conformational space, by rotating key dihedral angles, can identify low-energy conformers. numberanalytics.com For benzothiepine derivatives, the seven-membered ring can exist in various forms, such as boat, chair, and twist-boat conformations. Studies on analogous systems like benzodioxepines and benzoxathiepines have shown that the nature and position of substituents play a crucial role in determining the conformational preference. sigmaaldrich.com

For this compound, the bulky benzyl group and the chlorine atom will significantly influence the conformational equilibrium. Computational models can predict the relative energies of the different conformers, allowing for the determination of the most stable structure. These calculations can also provide detailed geometrical parameters, such as bond lengths, bond angles, and dihedral angles for the most stable conformer. cas.org This structural information is vital for understanding the molecule's reactivity and its potential interactions with biological targets.

Table 2: Predicted Relative Energies of 1-Benzothiepine Ring Conformations

ConformationRelative Energy (kcal/mol)Key Dihedral Angle (°)
Chair0.065.4
Boat3.5110.2
Twist-Boat1.885.7
This table provides an example of how computational chemistry can predict the relative stability of different conformations of the core benzothiepine ring system.

In Silico Prediction of Synthetic Pathways and Reaction Outcomes for Benzothiepine Compounds

The design of efficient synthetic routes for complex molecules like this compound can be accelerated using in silico tools. Computer-assisted organic synthesis (CAOS) software can propose viable retrosynthetic pathways from a target molecule to commercially available starting materials. wikipedia.org

Programs like SYNTHIA™ and ChemAIRS use extensive databases of known chemical reactions and apply sophisticated algorithms to identify potential synthetic disconnections. sigmaaldrich.comcas.orgwikipedia.orgsynthiaonline.com For a target such as this compound, these tools could suggest several synthetic strategies, for example, by breaking the thiepine ring at different positions or by proposing different sequences for the introduction of the benzyl and chloro substituents. The software can also provide information on reaction conditions and literature precedents for the proposed transformations. elsevier.com

In addition to retrosynthesis, computational tools can also be used to predict the outcome of specific reactions. nih.govdigitellinc.com By modeling the reaction at a quantum mechanical level, it is possible to assess the feasibility of a proposed synthetic step and to predict the major products. This is particularly useful for reactions involving sulfur-containing heterocycles, where reactivity can be complex. numberanalytics.com For instance, these predictive models can help to anticipate potential side reactions or to understand the regioselectivity of a particular transformation.

Application of Quantum Chemical Calculations to Investigate Electronic Properties and Aromaticity of Benzothiepines

Quantum chemical calculations are indispensable for understanding the electronic properties of this compound. These properties are key to its reactivity and potential applications. Methods like DFT can be used to calculate a range of electronic descriptors. mdpi.com

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. numberanalytics.com A smaller gap suggests that the molecule is more polarizable and more reactive. The distribution of these frontier orbitals can reveal the most likely sites for electrophilic and nucleophilic attack. For instance, in benzothiazole (B30560) derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. mdpi.com

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is useful for predicting how the molecule will interact with other species.

The aromaticity of the fused benzene (B151609) ring and the potential antiaromaticity of the thiepine ring can also be investigated computationally. wikipedia.org While the parent thiepine is predicted to be antiaromatic and unstable, the fusion of a benzene ring in benzothiepines can alter this character. wikipedia.org Aromaticity can be assessed using various indices, such as the Nucleus-Independent Chemical Shift (NICS), which can be calculated using DFT. These studies provide insight into the stability and electronic structure of the benzothiepine ring system. nih.govelsevier.com

Table 3: Calculated Electronic Properties for a Benzothiepine Derivative

PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment2.5 D
This table illustrates the type of electronic property data that can be generated for a molecule like this compound using quantum chemical calculations.

Mechanistic Investigations of Benzothiepine Formation and Transformation

Elucidation of Detailed Reaction Pathways for Key Synthetic Steps

The synthesis of the 1-benzothiepine skeleton can be achieved through various strategies, with intramolecular cyclization being a prominent method. nih.gov For a target molecule like 5-Benzyl-4-chloro-1-benzothiepine, a plausible synthetic pathway would involve the construction of an appropriate acyclic precursor, followed by a ring-closing reaction to form the seven-membered thiepine (B12651377) ring.

A key synthetic step often involves the intramolecular cyclization of a precursor such as an ortho-substituted thiophenyl compound. For instance, a common strategy for forming related benzothiazoles, another sulfur-containing heterocycle, is the condensation of 2-aminobenzenethiol with various carbonyl compounds. mdpi.com Adapting this logic to a benzothiepine system, a potential pathway might involve an initial Friedel-Crafts-type reaction or a metal-catalyzed cross-coupling to install the benzyl (B1604629) group, followed by a reaction to build the rest of the seven-membered ring and subsequent chlorination.

The detailed mechanism for the cyclization step is of particular interest. It could proceed through several intermediates. For example, under acidic conditions, the reaction might involve the formation of a sulfonium (B1226848) ion intermediate, which is then attacked by an intramolecular nucleophile to close the ring. The exact nature of these intermediates and the transition states connecting them determines the feasibility and outcome of the reaction. Techniques such as trapping reactive intermediates or computational modeling are often employed to map out these intricate pathways.

Role of Catalysts and Reaction Conditions in Influencing Regioselectivity and Stereoselectivity

The synthesis of a specifically substituted molecule like this compound requires precise control over the placement of the benzyl and chloro groups, a concept known as regioselectivity. Catalysts and reaction conditions play a pivotal role in directing this selectivity.

In the synthesis of related benzothiophene (B83047) systems, transition metals like palladium are frequently used to direct C-H functionalization. nih.govsemanticscholar.org Similarly, iridium catalysts have been shown to be effective in the regioselective borylation of 2,1,3-benzothiadiazole, where the choice of ligand was crucial for achieving high yields and selectivity. diva-portal.org For the synthesis of our target compound, a catalyst could be used to selectively activate a specific C-H bond on the benzene (B151609) ring for benzylation or a specific position on the thiepine ring for chlorination. The choice between palladium, silver, or other metal catalysts can lead to different cyclization products, as seen in the synthesis of benzotriazolodiazepin-7-ones versus benzotriazolodiazocin-8-ones. nih.gov

Reaction conditions such as temperature, solvent, and the nature of the base or acid used are also critical. For example, in the deprotonation of an unsymmetrical ketone to form an enolate, low temperatures and sterically bulky bases favor the formation of the kinetic product, while higher temperatures allow for equilibrium and formation of the more stable thermodynamic product. wikipedia.org Similar principles would apply to the formation of the benzothiepine ring, where conditions could be tuned to favor a desired regioisomer.

Table 1: Illustrative Example of Catalyst and Solvent Effects on a Hypothetical Benzothiepine Synthesis This table presents hypothetical data to illustrate how reaction parameters can influence the outcome.

Entry Catalyst Solvent Temperature (°C) Yield (%) of this compound Regioisomeric Ratio (target:other)
1 Pd(OAc)₂ Toluene 110 65 80:20
2 AgOTf Dioxane 100 72 65:35
3 Ir(cod)₂Cl₂ THF 80 55 95:5

Kinetic and Thermodynamic Aspects Governing Benzothiepine Ring Formation and Functionalization

When a reaction can yield two or more different products, the product distribution is often governed by either kinetic or thermodynamic control. wikipedia.orgmasterorganicchemistry.com

Kinetic Control: At lower temperatures, the reaction is essentially irreversible. The major product will be the one that is formed fastest—the one with the lowest activation energy (Ea). This is known as the kinetic product. libretexts.org

Thermodynamic Control: At higher temperatures, the reaction becomes reversible. This allows the initially formed products to revert to the starting material and react again. Over time, the system will reach equilibrium, and the major product will be the most stable one—the one with the lowest Gibbs free energy (G). This is the thermodynamic product. masterorganicchemistry.comlibretexts.org

In the context of forming the this compound, there might be competition between forming the desired isomer and other regioisomers. For example, the cyclization to form the seven-membered ring could lead to different initial products. If one isomer forms faster (kinetic product) but another is more stable (thermodynamic product), the reaction temperature and time can be adjusted to favor the desired outcome. wikipedia.org Studies on benzopyran compounds have shown that a simultaneous correlation between thermodynamic and kinetic factors can exist, where the electronic effects of substituents influence both the stability of the products and the activation energy of the reaction. nih.gov

Table 2: Hypothetical Energy Parameters for the Formation of Benzothiepine Isomers This table presents hypothetical data to illustrate the concepts of kinetic and thermodynamic control.

Product Isomer Relative Activation Energy (Ea) (kJ/mol) Relative Stability (ΔG) (kJ/mol) Product Type
This compound 100 -25 Thermodynamic

Isotopic Labeling and Crossover Experiments for Mechanism Determination

To gain definitive proof of a reaction mechanism, chemists often turn to sophisticated experiments like isotopic labeling and crossover studies. youtube.com These techniques provide powerful evidence for the movement of atoms and the nature of reaction intermediates.

Isotopic Labeling involves replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H (deuterium), or ³²S with ³⁴S). ias.ac.in The reaction is then carried out, and the position of the isotopic label in the product is determined using techniques like mass spectrometry or NMR spectroscopy. This allows chemists to trace the path of specific atoms throughout the reaction, confirming or refuting a proposed mechanism. ias.ac.in For the synthesis of this compound, one could label the sulfur atom in the starting thiophenol with ³⁴S. If the final product contains the ³⁴S isotope within the thiepine ring, it confirms that the sulfur atom was incorporated as predicted by the mechanism.

Crossover Experiments are used to determine whether a reaction is intramolecular (occurring within a single molecule) or intermolecular (occurring between two different molecules). wikipedia.org In a crossover experiment, two similar but distinguishable reactants are allowed to react in the same vessel. slideshare.net For example, to study the mechanism of a rearrangement leading to the benzothiepine, one could prepare two versions of a precursor: one unlabeled and one heavily labeled with deuterium (B1214612) on the benzyl group.

If the reaction is purely intramolecular , only two products will be formed: the completely unlabeled benzothiepine and the deuterated benzothiepine. If the reaction is intermolecular , fragments can exchange between molecules, leading to "crossover" products. In this case, one might observe products where the deuterated benzyl group has attached to the unlabeled backbone, and vice-versa. The presence or absence of these crossover products provides clear evidence about the nature of the reaction pathway. wikipedia.orgslideshare.net

Table 3: Illustrative Design of a Crossover Experiment This table illustrates the expected products for a hypothetical rearrangement reaction under intra- and intermolecular pathways.

Reactant Mix Proposed Mechanism Expected Products
Unlabeled Precursor + Deuterated-Benzyl Precursor Intramolecular 5-Benzyl-4-chloro-1-benzothiepine5-(Deuterated-Benzyl)-4-chloro-1-benzothiepine

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Benzyl-4-chloro-1-benzothiepine with high purity?

  • Methodological Answer :

  • Stepwise Synthesis : Use a multi-step approach, such as benzylation of 4-chloro-1-benzothiepine under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions.
  • Purification : Employ column chromatography with a gradient elution system (e.g., hexane/ethyl acetate) to isolate the target compound. Confirm purity via TLC and HPLC (>98% purity threshold) .
  • Characterization : Report 1^1H NMR, 13^{13}C NMR, and HRMS data. For new derivatives, include elemental analysis or X-ray crystallography to validate structure .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer :

  • Spectroscopic Cross-Validation : Combine 1^1H/13^{13}C NMR, FT-IR (for functional groups like C-Cl and benzyl C-H stretches), and mass spectrometry. Compare spectral data with structurally analogous benzothiepine derivatives .
  • Supplementary Data : Provide raw NMR spectra and chromatograms in supporting information to enable peer validation .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer :

  • Environmental Factors : Test stability under varying temperatures (e.g., −20°C vs. room temperature) and humidity levels. Use HPLC to monitor degradation over time .
  • Storage Recommendations : Store in airtight, amber vials with desiccants. Avoid exposure to light or oxidizing agents .

Advanced Research Questions

Q. How can experimental design address contradictory reactivity data in this compound derivatives?

  • Methodological Answer :

  • Factorial Design : Systematically vary reaction parameters (e.g., solvent polarity, catalyst loading, temperature) to identify confounding variables. Use ANOVA to assess significance .
  • Mechanistic Probes : Employ isotopic labeling (e.g., 35^{35}Cl vs. 37^{37}Cl) or computational modeling (DFT) to trace reaction pathways and clarify discrepancies .

Q. What advanced techniques resolve ambiguities in spectroscopic data for this compound?

  • Methodological Answer :

  • 2D NMR (e.g., COSY, HSQC) : Resolve overlapping signals in complex spectra, particularly for benzyl and thiepine ring protons .
  • X-ray Crystallography : Use single-crystal analysis to unambiguously confirm stereochemistry and bond angles .
  • Cross-Technique Validation : Compare HPLC retention times with LC-MS data to rule out co-eluting impurities .

Q. How to assess the biological or catalytic activity of this compound in interdisciplinary studies?

  • Methodological Answer :

  • Activity Screening : Use dose-response assays (e.g., enzyme inhibition, cytotoxicity) with positive/negative controls. Report IC50_{50} values and statistical confidence intervals .
  • Surface Interaction Studies : Apply microspectroscopic imaging (e.g., ToF-SIMS) to analyze adsorption behavior on model indoor or catalytic surfaces .

Data Reporting and Reproducibility

Q. What documentation standards ensure reproducibility for this compound research?

  • Methodological Answer :

  • Experimental Detail : Include precise reagent grades (e.g., ≥99% purity), instrument calibration data (e.g., NMR frequency), and reaction timelines in supplementary materials .
  • Data Tables :
ParameterExample Entry
Synthesis Yield72% (average of 3 trials)
HPLC Purity98.5% (λ = 254 nm)
Melting Point142–144°C (lit. 140–145°C)
Reference raw data to public repositories (e.g., PubChem) .

Q. How should researchers handle conflicting literature data on benzothiepine derivatives?

  • Methodological Answer :

  • Critical Literature Review : Compare experimental conditions across studies (e.g., solvent systems, analytical methods). Highlight methodological differences in a comparative table .
  • Replication Studies : Reproduce key experiments from conflicting papers under controlled conditions to identify sources of variation .

Ethical and Safety Considerations

Q. What safety protocols are essential for handling chlorinated benzothiepine derivatives?

  • Methodological Answer :

  • PPE Requirements : Use nitrile gloves, lab coats, and fume hoods for synthesis. Monitor airborne contaminants with real-time sensors .
  • Waste Disposal : Neutralize chlorinated byproducts with sodium bicarbonate before disposal in designated hazardous waste containers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.